molecular formula C5H7NO2 B6209557 5-aminopent-2-ynoic acid CAS No. 2137794-28-4

5-aminopent-2-ynoic acid

Cat. No.: B6209557
CAS No.: 2137794-28-4
M. Wt: 113.1
InChI Key:
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Description

5-aminopent-2-ynoic acid is an organic compound with the molecular formula C5H7NO2 It is a derivative of pentynoic acid, featuring an amino group at the fifth carbon and a triple bond between the second and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-aminopent-2-ynoic acid involves the Sonogashira cross-coupling reaction. This method typically starts with the preparation of (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB complex, which is then functionalized via Sonogashira cross-coupling reactions to yield (S)-2-amino-5-arylpent-4-ynoic acid . The reaction conditions for the cross-coupling reaction are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-aminopent-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: 5-aminopent-2-enoic acid or 5-aminopentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-aminopent-2-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a triple bond makes it a versatile compound for various synthetic and biological applications.

Properties

CAS No.

2137794-28-4

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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